molecular formula C15H15ClN2O4S B274033 ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate

ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate

Cat. No.: B274033
M. Wt: 354.8 g/mol
InChI Key: JHQILQPVPUEBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate is a complex organic compound that features both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 3-amino-4-chlorobenzenesulfonic acid, followed by esterification with benzoic acid ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The sulfonamide group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chlorobenzenesulfonic acid: A precursor in the synthesis of the target compound.

    4-Chloro-3-nitrobenzenesulfonic acid: Another related compound used in various chemical reactions.

Uniqueness

What sets ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 4-[(3-amino-4-chlorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H15ClN2O4S/c1-2-22-15(19)10-3-5-11(6-4-10)18-23(20,21)12-7-8-13(16)14(17)9-12/h3-9,18H,2,17H2,1H3

InChI Key

JHQILQPVPUEBAP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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